molecular formula C20H24ClN3O2S B2929239 N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride CAS No. 1215545-54-2

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride

Cat. No. B2929239
CAS RN: 1215545-54-2
M. Wt: 405.94
InChI Key: YEBSEFYASZIUEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride is a useful research compound. Its molecular formula is C20H24ClN3O2S and its molecular weight is 405.94. The purity is usually 95%.
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Scientific Research Applications

Molecular Docking and QSAR Properties

N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-phenoxyacetamide hydrochloride and its metal complexes have been evaluated for their molecular and QSAR (Quantitative Structure–Activity Relationship) properties using HyperChem tools. The interactions of these compounds with calf thymus DNA (CT-DNA) suggest an intercalative mode of binding, with specific complexes showing higher DNA-binding affinity. Additionally, their interaction with bovine serum albumin (BSA) indicates strong binding in the hydrophobic region of the protein. These findings are significant for understanding the molecular mechanisms of action of these compounds and could be pivotal for the design of new therapeutics (Ravi Mudavath et al., 2019).

Synthesis and Characterization of Polymer Derivatives

Research on α-hydroxy and α,ω-dihydroxy polymers of 2-(dimethylamino)ethyl methacrylate (DMAEMA) has shown the synthesis of various molecular weights by group transfer polymerization (GTP). This process involves the introduction of hydroxyl groups by adding units at one or both ends of the polymer chain, leading to polymers that can be covalently linked to form star polymers and model networks. This research contributes to the field of polymer science by providing a method for creating mono- and difunctional methacrylate polymers with specific end-group functionalities (C. Costa & C. S. Patrickios, 1999).

Herbicidal Ionic Liquids and Double Salts

A study has synthesized two series of novel herbicidal ionic liquids (HILs) from metathesis reactions involving alkyl[2-(2-hydroxyethoxy)ethyl]dimethylammonium bromides and salts of known herbicides. These HILs were then mixed to prepare double-salt herbicidal ionic liquids (DSHILs), which exhibited altered physicochemical properties, such as lower viscosity and enhanced micelle formation. The DSHILs showed improved efficiency against weeds compared to reference herbicides, highlighting their potential as effective herbicidal agents with favorable application properties (Michał Niemczak et al., 2018).

properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S.ClH/c1-15-9-10-17-18(13-15)26-20(21-17)23(12-11-22(2)3)19(24)14-25-16-7-5-4-6-8-16;/h4-10,13H,11-12,14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEBSEFYASZIUEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.